molecular formula C6H6N2O3 B3031046 (5-Nitropyridin-3-yl)methanol CAS No. 131747-58-5

(5-Nitropyridin-3-yl)methanol

Cat. No.: B3031046
CAS No.: 131747-58-5
M. Wt: 154.12 g/mol
InChI Key: DIFGWCYSGJFWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitropyridin-3-yl)methanol is an organic compound with the molecular formula C₆H₆N₂O₃ It is a derivative of pyridine, characterized by a nitro group at the 5-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitropyridin-3-yl)methanol typically involves the nitration of 3-pyridinemethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 5-Nitropyridine-3-carboxaldehyde or 5-Nitropyridine-3-carboxylic acid.

    Reduction: 5-Aminopyridin-3-yl)methanol.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

(5-Nitropyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Nitropyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    (5-Nitropyridin-2-yl)methanol: Similar structure but with the nitro group at the 2-position.

    (5-Nitropyridin-4-yl)methanol: Nitro group at the 4-position.

    (5-Nitropyridin-3-yl)ethanol: Ethanol group instead of methanol.

Uniqueness: (5-Nitropyridin-3-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups, which influence its reactivity and potential applications. The presence of the nitro group at the 5-position and the hydroxymethyl group at the 3-position provides distinct chemical properties compared to its analogs.

Properties

IUPAC Name

(5-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5-1-6(8(10)11)3-7-2-5/h1-3,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFGWCYSGJFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563708
Record name (5-Nitropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-58-5
Record name 5-Nitro-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Nitropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Nitropyridin-3-yl)methanol
Reactant of Route 2
(5-Nitropyridin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-Nitropyridin-3-yl)methanol
Reactant of Route 4
(5-Nitropyridin-3-yl)methanol
Reactant of Route 5
(5-Nitropyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-Nitropyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.